

Spectroscopic Data for 4,4'-Sulphonylbis(2,6-dibromophenol): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4'-Sulphonylbis(2,6-dibromophenol)

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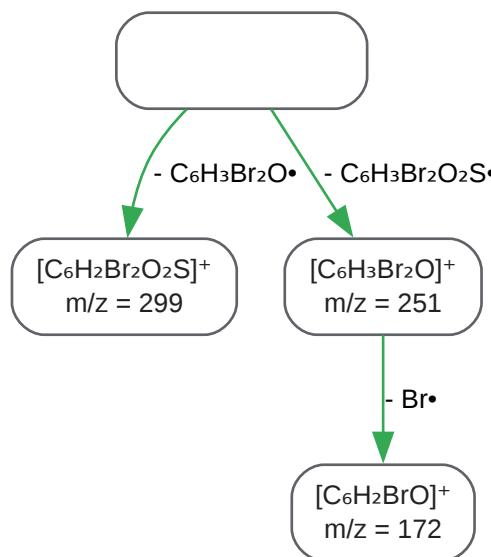
Introduction

4,4'-Sulphonylbis(2,6-dibromophenol), also known as Tetrabromobisphenol S (TBBPS), is a brominated flame retardant and a key intermediate in organic synthesis. Its molecular structure, characterized by two dibrominated phenolic rings linked by a sulfonyl group, imparts properties that are of significant interest in materials science and potentially in the development of novel pharmaceutical compounds. A thorough understanding of its spectroscopic signature is paramount for its identification, quality control, and for elucidating its role in various chemical and biological processes.

This technical guide provides an in-depth analysis of the spectroscopic data for **4,4'-Sulphonylbis(2,6-dibromophenol)**, covering mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The information presented herein is synthesized from available spectral data and predictive analysis based on established principles and analogous compounds, offering a comprehensive resource for researchers.

Molecular Structure

The structural formula of **4,4'-Sulphonylbis(2,6-dibromophenol)** is presented below. The molecule's symmetry and the presence of various functional groups, including hydroxyl, sulfonyl, and carbon-bromine bonds, give rise to a unique spectroscopic profile.



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Figure 2: Proposed key fragmentation pathway for **4,4'-Sulphonylbis(2,6-dibromophenol)**.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: KBr Pellet Method

For solid samples like **4,4'-Sulphonylbis(2,6-dibromophenol)**, the Potassium Bromide (KBr) pellet technique is a standard method for obtaining high-quality IR spectra.

- **Sample Preparation:** A small amount of the finely ground sample (1-2 mg) is intimately mixed with spectroscopic grade KBr powder (100-200 mg).
- **Pellet Formation:** The mixture is placed in a die and compressed under high pressure (several tons) to form a thin, transparent pellet.
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded for background correction.

Causality Behind Experimental Choices: KBr is transparent in the mid-infrared region, making it an ideal matrix for solid samples. The high pressure applied during pellet formation minimizes scattering of the infrared beam, resulting in a high-quality spectrum.

Expected Data and Interpretation

While a publicly available, high-resolution spectrum is not readily accessible, the expected IR absorption bands can be predicted based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity
3500 - 3200	O-H stretch (phenolic)	Broad, Medium
3100 - 3000	C-H stretch (aromatic)	Weak
1600 - 1450	C=C stretch (aromatic ring)	Medium to Strong
1350 - 1300 & 1175 - 1150	S=O stretch (sulfonyl)	Strong
1250 - 1180	C-O stretch (phenolic)	Strong
700 - 500	C-Br stretch	Medium to Strong

The presence of a broad absorption band in the 3500-3200 cm⁻¹ region would be a clear indication of the hydroxyl group. The strong absorptions corresponding to the S=O stretching vibrations are characteristic of the sulfonyl group. The C-Br stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: A small amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity.
- Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signals (Free Induction Decay, FID) are detected.
- Data Processing: The FID is mathematically transformed (Fourier Transform) to produce the NMR spectrum.

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. DMSO-d₆ is a good choice for this compound due to its ability to dissolve polar aromatic compounds and to observe exchangeable protons like the phenolic -OH.

Expected ¹H NMR Data and Interpretation (in DMSO-d₆)

Due to the symmetry of the molecule, only two types of protons are expected in the ¹H NMR spectrum: the aromatic protons and the phenolic hydroxyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet (broad)	2H	Phenolic -OH
~8.0	Singlet	4H	Aromatic C-H

The aromatic protons are expected to appear as a singlet due to the symmetrical substitution pattern on the benzene rings. The phenolic hydroxyl proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

Expected ¹³C NMR Data and Interpretation (in DMSO-d₆)

The symmetry of the molecule simplifies the ¹³C NMR spectrum, with only four distinct carbon signals expected.

Chemical Shift (δ , ppm)	Assignment
~150	C-OH
~140	C-S
~135	C-H
~115	C-Br

The chemical shifts are predictions based on the expected electronic environment of each carbon atom. The carbon attached to the electron-withdrawing sulfonyl group (C-S) and the electronegative oxygen (C-OH) are expected to be the most downfield. The carbon attached to bromine (C-Br) would be shielded relative to an unsubstituted carbon but deshielded compared to a C-H carbon in a similar environment.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data for **4,4'-Sulphonylbis(2,6-dibromophenol)**. The provided mass spectrometry data, coupled with the predicted IR and NMR spectral features, offer a robust framework for the identification and characterization of this important compound. The detailed experimental protocols and interpretations are intended to serve as a valuable resource for researchers in their analytical and developmental endeavors. As with any analytical work, it is recommended to acquire experimental data on the specific sample of interest to confirm these findings.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com